Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Non-Chlorinated Analog
2-Acetoxy-2',5'-dichlorobenzophenone exhibits a computed XLogP3-AA of 4.3 [1], indicating approximately 1.3 log unit higher lipophilicity than the non-chlorinated analog 2-Acetoxybenzophenone (estimated XLogP3-AA ~3.0) [2]. This difference translates to a theoretical 20-fold increase in octanol-water partition coefficient (logP difference of 1.3 ≈ 20× higher partitioning). For researchers conducting chromatographic method development or predicting ADME properties in medicinal chemistry, this lipophilicity gap necessitates different mobile phase compositions and alters predicted membrane permeability, bioavailability, and metabolic stability parameters. The enhanced lipophilicity is attributable to the two chlorine atoms on the benzoyl ring, which increase molecular surface area and polarizability without contributing hydrogen bond donors.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | 2-Acetoxybenzophenone (CAS 138711-39-4): XLogP3-AA estimated ~3.0 |
| Quantified Difference | Δ XLogP3-AA ≈ +1.3 (approximately 20-fold increase in octanol-water partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1]; comparator value estimated from structural differences. |
Why This Matters
A 1.3 logP unit difference directly impacts reversed-phase HPLC retention times (expected ΔtR ≈ 2-4 minutes under typical gradient conditions), liquid-liquid extraction efficiency, and predicted in silico ADME parameters, making the target compound a more lipophilic alternative when higher membrane permeability or non-polar solubility is required.
- [1] PubChem. (2026). 2-Acetoxy-2',5'-dichlorobenzophenone. PubChem CID 24722906. XLogP3-AA value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/890098-80-3 View Source
- [2] PubChem. (2026). 2-Acetoxybenzophenone. Estimated XLogP3 value based on structural comparison. Values for benzophenone derivatives from computational prediction models. View Source
